((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid
Overview
Description
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: is a complex organic compound characterized by its unique bicyclic structure
Scientific Research Applications
Chemistry: In chemistry, ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes at the molecular level.
Medicine: Potential medicinal applications include its use as a precursor for drug development. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for creating new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability are advantageous for manufacturing processes.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through typical acid-base reactions, given its acidic nature . .
Biochemical Pathways
As an acid, it could potentially participate in various acid-base reactions and influence pH-dependent biochemical pathways . .
Result of Action
Given its acidic nature, it might influence the pH of its environment, which could have various effects on molecular and cellular processes . .
Action Environment
The action of (1R)-(-)-Camphor-10-sulfonic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. As an acid, its action, efficacy, and stability might be particularly sensitive to changes in pH . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be prepared by sulfonation of camphor with sulfuric acid and acetic anhydride . The actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .
Molecular Mechanism
It is known that the compound undergoes a series of chemical transformations during its synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and subsequent functionalization to introduce the methanesulfonic acid group. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic structure.
Oxidation reactions: to introduce the oxo group.
Sulfonation reactions: to attach the methanesulfonic acid group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The methanesulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including alkyl halides or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Comparison with Similar Compounds
((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane): Lacks the methanesulfonic acid group, making it less reactive in certain chemical reactions.
((1R,4S)-7,7-Dimethyl-2-hydroxybicyclo[2.2.1]heptan-1-yl)methanesulfonic acid: Contains a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
Uniqueness: The presence of both the oxo group and the methanesulfonic acid group in ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Properties
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-XVKPBYJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019421 | |
Record name | (1R)-(-)-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35963-20-3 | |
Record name | (-)-Camphorsulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35963-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camphorsulfonic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035963203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R)-(-)-10-Camphorsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMPHORSULFONIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6075I4FXE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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